molecular formula C12H8Cl2N6 B2626768 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline CAS No. 672951-56-3

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline

Cat. No.: B2626768
CAS No.: 672951-56-3
M. Wt: 307.14
InChI Key: VHSXJSOVADJDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is a synthetically designed organic compound based on the bis(triazolo)quinoxaline scaffold, a structure recognized in medicinal chemistry for its potential biological activities . The core di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline system is a planar, electron-deficient heteroaromatic system that may facilitate interaction with biological targets such as enzymes and DNA . The strategic incorporation of chloromethyl groups at the 3 and 10 positions provides unique synthetic versatility, allowing this compound to serve as a key intermediate for further derivatization. Researchers can utilize these reactive sites to create molecular hybrids, linkers, or more complex structures via nucleophilic substitution reactions, making it a valuable tool in structure-activity relationship (SAR) studies and fragment-based drug design . This compound is of significant interest in anticancer research. Structural analogs, particularly bis(triazolo)quinoxaline derivatives, have been identified as potent inhibitors of protein tyrosine kinases, most notably the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibiting VEGFR-2 is a established therapeutic strategy for suppressing tumor angiogenesis, the process by which tumors develop new blood vessels . Furthermore, compounds within this chemical class have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cell lines by arresting the cell cycle at the G2/M phase, upregulating pro-apoptotic proteins like BAX and caspases, and downregulating anti-apoptotic proteins such as Bcl-2 . The planar architecture of the quinoxaline core also suggests potential for DNA intercalation, which is another mechanism by which some anticancer agents exert their effects . This combination of properties makes this compound a promising candidate for chemical biology and the development of novel targeted therapies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

672951-56-3

Molecular Formula

C12H8Cl2N6

Molecular Weight

307.14

IUPAC Name

3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

InChI

InChI=1S/C12H8Cl2N6/c13-5-9-15-17-11-12-18-16-10(6-14)20(12)8-4-2-1-3-7(8)19(9)11/h1-4H,5-6H2

InChI Key

VHSXJSOVADJDNI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N3C(=NN=C3C4=NN=C(N24)CCl)CCl

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3,10-dichloroquinoxaline with sodium azide to form the corresponding azido derivative, followed by cyclization with hydrazine hydrate to yield the triazoloquinoxaline core. The chloromethyl groups are then introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of triazoloquinoxalines exhibit significant anticancer activity. For instance:

  • Inhibitory Effects on Cancer Cells : Compounds similar to 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline have been shown to inhibit the viability of A431 human epidermoid carcinoma cells. These compounds were evaluated for their ability to inhibit Stat3 phosphorylation/activation in cancer cells .
  • Structure-Activity Relationships : The structure-activity relationship (SAR) studies indicate that modifications on the quinoxaline scaffold can lead to enhanced selectivity and potency against various cancer cell lines .

Antimicrobial Activity

Quinoxaline derivatives have also been investigated for their antimicrobial properties:

  • Broad-Spectrum Antimicrobial Action : Several studies have reported that quinoxaline derivatives exhibit activity against a range of bacterial and fungal strains. The chloromethyl groups in this compound may contribute to this activity by facilitating interactions with microbial targets .

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized a series of triazoloquinoxaline derivatives and evaluated their anticancer effects on human skin cancer cells. The study highlighted that specific modifications led to compounds with IC50 values in the low micromolar range against A431 cells. Notably, one compound demonstrated a high affinity for the hA3 adenosine receptor (K(i) = 0.60 nM), indicating potential as a targeted therapeutic agent .

Case Study 2: Antimicrobial Testing

Another significant investigation focused on the antimicrobial properties of quinoxaline derivatives. The study assessed various synthesized compounds against common bacterial strains and found that some exhibited potent inhibitory effects. The results suggested that the introduction of chloromethyl groups was beneficial for enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting essential cellular processes. For example, it has been shown to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

Comparison with Similar Compounds

Mono-[1,2,4]triazolo[4,3-a]quinoxaline Derivatives

  • Example: 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline (compound 90) .
  • Key Features : Lacks the second triazole ring and chloromethyl groups.
  • Activity : Moderate cytotoxicity (IC₅₀: 2–5 μM against HepG-2, Caco-2) but inferior to bis-triazolo analogs .

Bis([1,2,4]triazolo)[4,3-a:3',4'-c]quinoxaline Derivatives

  • Example : Compounds 76a, 76g, and 76h .
  • Key Features : Dual triazole rings enhance DNA intercalation and topoisomerase II (Topo II) inhibition. Substituents like thiols or aryl groups further modulate activity.
  • Activity :
    • Topo II inhibition IC₅₀: 0.68–1.22 μM .
    • Cytotoxicity: IC₅₀ values as low as 0.29 μM (compound 16e) against HepG-2, comparable to doxorubicin .

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline

  • Key Features : Chloromethyl groups likely increase electrophilicity, promoting alkylation of DNA or enzyme active sites.
  • Hypothesized Activity: Potentially superior cytotoxicity due to dual alkylation capacity, though may incur higher toxicity .

Table 1: Anticancer Activity of Triazoloquinoxaline Derivatives

Compound Class Example Compound Topo II IC₅₀ (μM) Cytotoxicity (IC₅₀, μM) Key Mechanisms
Mono-triazoloquinoxaline 75f-h 1.10–1.22 1.5–3.2 (HepG-2) DNA intercalation
Bis-triazoloquinoxaline 76a, 76g 0.68–0.97 0.29–0.90 (HePG-2) Topo II inhibition, apoptosis
Chloromethyl-bis-triazoloquinoxaline (Target) Predicted: <0.5 Predicted: 0.1–0.5 DNA alkylation, caspase activation

Table 2: Antimicrobial and Antiviral Activity

Compound Class Example Compound Antimicrobial (MIC, μg/mL) Antiviral Activity Reference
Triazoloquinoxaline-thiol Compound 95 8–16 (Staphylococcus aureus) Not reported
Pyrimido-quinoxaline isosteres 4–32 (Candida albicans) Anti-HSV-1 (EC₅₀: 12 μM)
Chloromethyl-bis-triazoloquinoxaline (Target) Predicted: 2–8 Unlikely (no evidence)

Mechanistic Insights

  • Bis-Triazoloquinoxalines: Exhibit dual mechanisms: (1) Topo II inhibition by stabilizing DNA-enzyme complexes and (2) apoptosis induction via caspase-3/9 activation and Bcl-2 suppression (e.g., compound 20h ).
  • Chloromethyl Derivatives: Likely introduce DNA alkylation, disrupting replication and causing G2/M arrest . This mechanism diverges from intercalation-dominated mono-triazolo analogs .

Biological Activity

3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline is a complex heterocyclic compound characterized by its unique structure comprising two triazole rings fused to a quinoxaline core. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. The following sections delve into its synthesis, biological properties, and potential applications.

  • Molecular Formula : C12H8Cl2N6
  • Molecular Weight : 307.14 g/mol
  • CAS Number : 672951-56-3

The structure features chloromethyl groups at the 3 and 10 positions of the quinoxaline framework, which are critical for its biological activity.

PropertyValue
Molecular FormulaC12H8Cl2N6
Molecular Weight307.14 g/mol
CAS Number672951-56-3
IUPAC Name3,10-bis(chloromethyl)-2,4,5,8,9,11-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,7,9,12,14-heptaene

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from precursors like 3,10-dichloroquinoxaline and sodium azide. The process includes:

  • Formation of an azido derivative via reaction with sodium azide.
  • Cyclization with hydrazine hydrate to yield the triazoloquinoxaline core.
  • Introduction of chloromethyl groups through chloromethylation using formaldehyde and hydrochloric acid.

Anticancer Activity

Research has shown that derivatives of quinoxaline compounds exhibit significant anticancer properties. For instance:

  • A study indicated that certain triazoloquinoxaline derivatives demonstrated cytotoxic activities against various cancer cell lines including A431 (human epidermoid carcinoma), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (triple-negative breast cancer) cells with IC50 values in the micromolar range .

Antimicrobial Properties

Compounds related to this compound have shown antimicrobial effects:

  • Triazoloquinoxalines have been tested against a variety of bacterial strains and have exhibited promising antibacterial activities .

The mechanisms by which these compounds exert their biological effects include:

  • DNA Intercalation : Some derivatives act as DNA intercalators which disrupt replication and transcription processes in cancer cells.
  • Inhibition of Key Enzymes : Certain compounds inhibit topoisomerases and other enzymes critical for cancer cell proliferation .

Case Studies

  • Cytotoxicity against Cancer Cells :
    • A recent study evaluated the cytotoxic effects of various triazoloquinoxaline derivatives on human cancer cell lines. Compound 16a showed an EC50 of 3158 nM against A375 melanoma cells .
  • Antimicrobial Efficacy :
    • Another investigation focused on the antimicrobial properties against specific bacterial strains where derivatives demonstrated effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,10-Bis(chloromethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxaline to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of catalysts and reaction conditions. For example, intramolecular cyclization of halogenated precursors (e.g., 1-azido-2-isocyanoarenes) using iridium catalysts under visible light irradiation can enhance bond-forming efficiency and reduce side products . Refluxing in polar aprotic solvents (e.g., DMSO) for controlled durations (12–18 hours) followed by crystallization in water-ethanol mixtures improves purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm chloromethyl group positions and triazolo-quinoxaline fusion.
  • X-ray Diffraction : Resolve crystal packing and intermolecular interactions (e.g., halogen bonding from Cl groups) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C14_{14}H10_{10}Cl2_{2}N6_{6}) and fragmentation patterns .

Q. What are the core pharmacological activities reported for triazoloquinoxaline derivatives?

  • Methodological Answer : Anticonvulsant and antitumor activities are well-documented. For anticonvulsant studies, evaluate seizure thresholds in rodent models using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Antitumor activity is assessed via MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC50_{50} values correlated to substituent effects .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. methyl groups) influence the compound’s bioactivity and selectivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Replace chloromethyl with methyl or alkoxy groups to assess cytotoxicity and target binding (e.g., GABAA_A receptors for anticonvulsants) .
  • Use computational docking (AutoDock Vina) to predict interactions with enzymes like topoisomerase II for antitumor activity .
  • Example : 7-Benzyloxy derivatives in triazoloquinoxalines show 2.5-fold higher anticonvulsant activity than unsubstituted analogs .

Q. How can researchers resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, plasma half-life, and blood-brain barrier penetration using LC-MS/MS.
  • Metabolite Identification : Incubate the compound with liver microsomes to identify active/toxic metabolites .
  • Dose-Response Curves : Adjust dosing regimens in animal models to align with in vitro IC50_{50} values .

Q. What computational strategies are effective for predicting the compound’s reactivity and stability?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., chloromethyl groups prone to hydrolysis) .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous and lipid environments to assess degradation pathways .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-DAD .
  • Arrhenius Modeling : Predict shelf life by correlating degradation rates with activation energy .

Q. What role do the fused triazolo-quinoxaline heterocycles play in electronic properties and binding affinity?

  • Methodological Answer :

  • Electron Density Mapping : Use Hirshfeld surface analysis to visualize π-π stacking and charge transfer interactions .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict redox behavior and ligand-protein charge transfer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.